

# Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: D-Altrose

Cat. No.: B8254741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of the rare sugar **D-Altrose**, starting from D-Psicose (also known as D-Allulose). The synthesis is achieved through a sequential isomerization process catalyzed by L-rhamnose isomerase. Initially, D-Psicose is converted to a mixture containing D-Allose. Subsequently, under specific conditions, D-Allose can be further isomerized to yield **D-Altrose**. This document outlines the enzymatic reaction, purification methods, quantitative data, and detailed experimental protocols.

## Introduction

**D-Altrose** is a rare aldohexose with significant potential in the pharmaceutical and food industries. Its synthesis, however, presents challenges due to its low natural abundance. Enzymatic synthesis offers a promising and environmentally friendly alternative to complex chemical methods. This protocol focuses on the use of L-rhamnose isomerase (L-Rhl), an enzyme known for its broad substrate specificity, to catalyze the conversion of D-Psicose to **D-Altrose** via a D-Allose intermediate.<sup>[1][2]</sup> L-rhamnose isomerase from *Pseudomonas stutzeri* has been shown to catalyze the interconversion of D-Allose to D-Psicose and **D-Altrose**.<sup>[1]</sup>

## Principle of the Method

The enzymatic synthesis of **D-Altrose** from D-Psicose is a two-step isomerization process, which can be performed in a single reaction vessel (one-pot synthesis).

- Isomerization of D-Psicose to D-Allose: L-rhamnose isomerase catalyzes the conversion of the ketose D-Psicose to the aldose D-Allose.
- Isomerization of D-Allose to **D-Altrose**: The same enzyme, L-rhamnose isomerase, can further catalyze the isomerization of D-Allose to its epimer, **D-Altrose**.

The reaction reaches an equilibrium containing D-Psicose, D-Allose, and **D-Altrose**.<sup>[2]</sup>

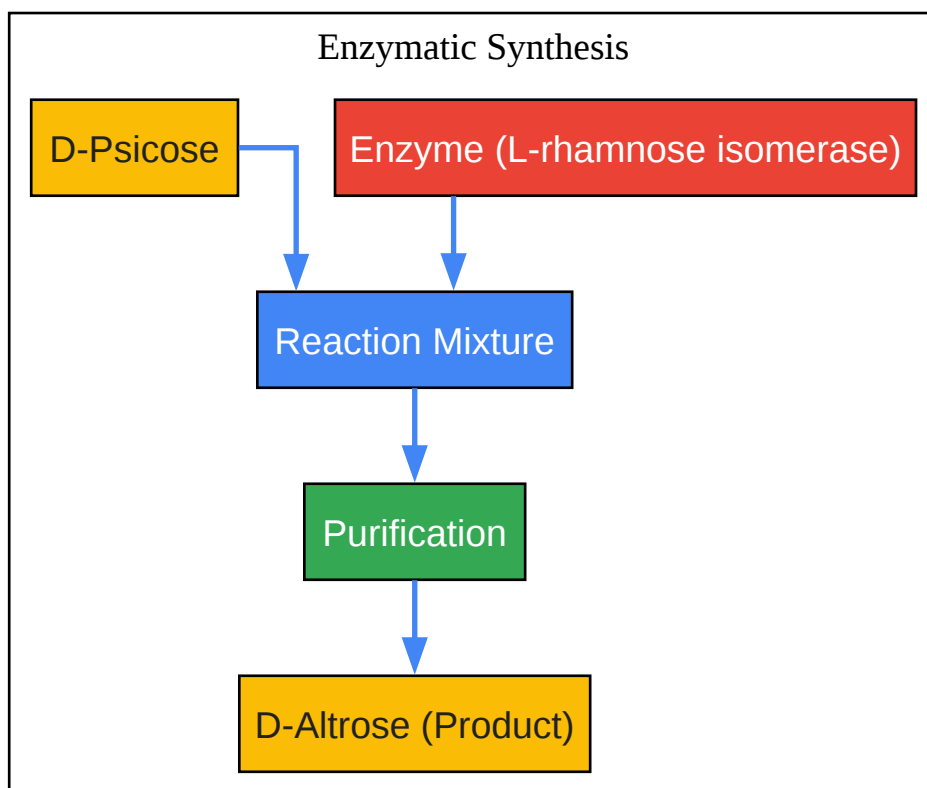
Subsequent purification steps are necessary to isolate **D-Altrose**.

## Key Enzyme

The central enzyme in this process is L-rhamnose isomerase (L-Rhl) (EC 5.3.1.14), particularly the enzyme derived from *Pseudomonas stutzeri*.<sup>[1]</sup> This enzyme exhibits broad substrate specificity, enabling it to act on various aldoses and ketoses.

## Experimental Workflow

The overall workflow for the enzymatic synthesis of **D-Altrose** from D-Psicose is depicted below.

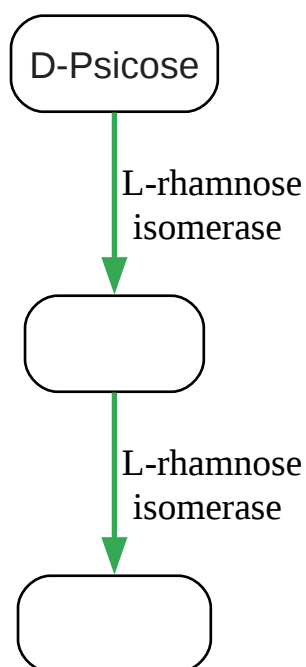


[Click to download full resolution via product page](#)

Caption: General workflow for the enzymatic synthesis of **D-Altrose**.

## Signaling Pathway

The enzymatic conversion pathway from D-Psicose to **D-Altrose** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of D-Psicose to **D-Altrose**.

## Quantitative Data

The following tables summarize the quantitative data for the enzymatic synthesis of **D-Altrose** from D-Psicose.

Table 1: Reaction Conditions for Enzymatic Synthesis

| Parameter               | Value  | Reference |
|-------------------------|--|-----------|
| Enzyme                  | L-rhamnose isomerase<br>(Pseudomonas stutzeri)     |           |
| Substrate               | D-Psicose  |           |
| Initial Substrate Conc. | 500 g/L  |           |
| pH                      | 8.0  |           |
| Temperature             | 60°C   |           |
| Cofactor                | MnCl <sub>2</sub> (optional, can enhance activity) |           |

Table 2: Product Yields at Equilibrium

| Product               | Yield (%) | Reference |
|-----------------------|-----------|-----------|
| D-Psicose (remaining) | 67%       |           |
| D-Allose              | 25%       |           |
| D-Altrose             | 8%        |           |

Table 3: Kinetic Parameters of L-rhamnose isomerase from Pseudomonas stutzeri

| Substrate  | K <sub>m</sub> (mM) | V <sub>max</sub> (U/mg) | Reference |
|------------|---------------------|-------------------------|-----------|
| L-rhamnose | 11                  | 240                     |           |
| D-allose   | -                   | -                       |           |

Note: Specific kinetic data for D-psicose and **D-altrose** with L-rhamnose isomerase from Pseudomonas stutzeri were not readily available in the searched literature. The enzyme's primary substrate is L-rhamnose.

## Experimental Protocols

## Protocol 1: Enzymatic Synthesis of D-Altrose from D-Psicose

This protocol describes a batch reaction for the conversion of D-Psicose.

Materials:

- D-Psicose
- Recombinant L-rhamnose isomerase (from *P. stutzeri*, may be cross-linked or immobilized for reusability)
- 50 mM EPPS buffer (pH 8.0)
- MnCl<sub>2</sub> solution (1 M)
- Reaction vessel with temperature control and stirring

Procedure:

- Prepare a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0).
- Add MnCl<sub>2</sub> to a final concentration of 1 mM.
- Pre-heat the substrate solution to 60°C.
- Add L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be based on the activity units required to achieve equilibrium within a reasonable timeframe.
- Incubate the reaction at 60°C with gentle stirring for at least 5 hours, or until equilibrium is reached.
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using HPLC or capillary electrophoresis.
- Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes, stability of the enzyme permitting) or by removing the immobilized

enzyme.

## Protocol 2: Purification of D-Altrose

This protocol outlines a general strategy for the purification of **D-Altrose** from the reaction mixture.

Materials:

- Reaction mixture from Protocol 1
- Ethanol
- Chromatography system (e.g., Simulated Moving Bed)
- Appropriate chromatography resin (e.g., cation exchange resin)
- Rotary evaporator

Procedure:

- Initial Separation by Ethanol Crystallization:
  - Concentrate the reaction mixture using a rotary evaporator.
  - Add ethanol to the concentrated syrup to selectively crystallize D-Allose. D-Allose is less soluble in ethanol compared to D-Psicose and **D-Altrose**.
  - Separate the D-Allose crystals by filtration. The filtrate will be enriched with D-Psicose and **D-Altrose**.
- Chromatographic Separation:
  - The filtrate from the previous step, containing D-Psicose and **D-Altrose**, can be further purified using column chromatography. A simulated moving bed (SMB) chromatography system is effective for large-scale separation of sugars.
  - The choice of resin and elution conditions will need to be optimized for the specific separation of D-Psicose and **D-Altrose**. Cation exchange resins are commonly used for

sugar separations.

- Analysis of Fractions:
  - Collect fractions from the chromatography column and analyze for the presence of **D-Altrose** using an appropriate analytical method (e.g., HPLC-RID).
- Concentration and Crystallization:
  - Pool the fractions containing pure **D-Altrose**.
  - Concentrate the solution using a rotary evaporator.
  - Induce crystallization to obtain pure **D-Altrose**.

## Analytical Methods

Accurate monitoring of the reaction and assessment of product purity requires reliable analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for the analysis of sugars. An aminopropyl silane column can be used with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).
- Capillary Electrophoresis (CE): CE offers a high-resolution method for the separation of closely related sugar isomers.

## Conclusion

The enzymatic synthesis of **D-Altrose** from D-Psicose using L-rhamnose isomerase is a feasible approach, although it results in a product mixture at equilibrium. The provided protocols offer a foundation for researchers to develop and optimize this process. Further research into enzyme engineering to improve the selectivity towards **D-Altrose** and optimization of purification strategies will be crucial for enhancing the overall yield and economic viability of this method.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel reactions of L-rhamnose isomerase from *Pseudomonas stutzeri* and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8254741#enzymatic-synthesis-of-d-altrose-from-d-psicose]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)